molecular formula C13H19BrSi B3039102 (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane CAS No. 96212-84-9

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane

Cat. No.: B3039102
CAS No.: 96212-84-9
M. Wt: 283.28 g/mol
InChI Key: JRORPYYTXGAHDK-SEYXRHQNSA-N
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Description

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane (CAS: 632-58-6) is a brominated alkenylsilane characterized by an E-configuration at the double bond, a phenyl substituent at the β-position, and a trimethylsilyl group at the α-position. Its stereochemistry and substituent arrangement significantly influence its reactivity and physical properties .

Properties

IUPAC Name

[(E)-1-bromo-2-phenylbut-1-enyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrSi/c1-5-12(13(14)15(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRORPYYTXGAHDK-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C([Si](C)(C)C)Br)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/[Si](C)(C)C)\Br)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane typically involves the reaction of (E)-1-bromo-2-phenylbut-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

(E)1Bromo2phenylbut1ene+(CH3)3SiCl(E)(1Bromo2phenylbut1en1yl)trimethylsilane+HCl(E)-1-Bromo-2-phenylbut-1-ene + \text{(CH}_3)_3\text{SiCl} \rightarrow this compound + \text{HCl} (E)−1−Bromo−2−phenylbut−1−ene+(CH3​)3​SiCl→(E)−(1−Bromo−2−phenylbut−1−en−1−yl)trimethylsilane+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl ketones or carboxylic acids.

    Reduction Reactions: The double bond in the butenyl chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution Reactions: Formation of substituted phenylbutenyltrimethylsilanes.

    Oxidation Reactions: Formation of phenyl ketones or carboxylic acids.

    Reduction Reactions: Formation of the corresponding alkane.

Scientific Research Applications

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Catalysis: Used as a ligand or precursor in the development of catalytic systems for various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane in chemical reactions involves the reactivity of the bromine atom, the phenyl group, and the trimethylsilyl group. The bromine atom can act as a leaving group in substitution reactions, while the phenyl group can participate in electrophilic aromatic substitution reactions. The trimethylsilyl group can stabilize reactive intermediates through hyperconjugation and inductive effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Stereochemical Isomers: E vs. Z Configuration

The stereochemistry of bromoalkenylsilanes critically impacts their reactivity. For example:

  • (Z)-1-Bromo-1-alkenylsilanes: highlights that bromination of precursors in the presence of pyridine selectively yields (Z)-isomers (e.g., 2c-Br) with >99% stereochemical purity.
  • (E)-Isomers : In contrast, the E-configuration places the phenyl and trimethylsilyl groups on opposite sides, reducing steric congestion. This geometry may enhance accessibility for transition-metal catalysts in cross-coupling reactions. However, selective synthesis of E-isomers is less documented in the provided evidence, suggesting alternative methods (e.g., sterically controlled eliminations) might be required .
2.2. Substituent Effects
  • Phenyl vs. Alkyl Groups : The phenyl group in the target compound provides resonance stabilization and increases electron-withdrawing effects compared to alkyl-substituted analogs (e.g., hydroalumination products of 3a in ). This difference may alter reaction rates in electrophilic substitutions or metal-mediated couplings.
  • Halogen Variation : Compared to chlorinated analogs like (3-chloropropyl)dimethyl(vinyl)silane (CAS: 556-71-8), the bromine atom in the target compound offers higher leaving-group ability, making it more reactive in nucleophilic displacements or Suzuki-Miyaura couplings .
2.4. Reactivity in Cross-Coupling Reactions

The trimethylsilyl group stabilizes adjacent electrophilic centers, facilitating transmetalation in Stille or Hiyama couplings. However, steric effects from the E-configuration may influence catalyst approach. For example, palladium catalysts might favor less hindered geometries, as seen in Z-isomers, whereas E-isomers could require bulkier ligands to enhance efficiency.

2.5. Structural Characterization

Tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for graphical representation) are critical for confirming stereochemistry and bond angles in such compounds .

Biological Activity

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane is a compound of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its synthesis, mechanisms of action, and biological applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of (E)-1-bromo-2-phenylbut-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:

 E 1 Bromo 2 phenylbut 1 ene+ CH3 3SiCl E 1 Bromo 2 phenylbut 1 en 1 yl trimethylsilane+HCl\text{ E 1 Bromo 2 phenylbut 1 ene}+\text{ CH}_3\text{ }_3\text{SiCl}\rightarrow \text{ E 1 Bromo 2 phenylbut 1 en 1 yl trimethylsilane}+\text{HCl}

This compound features a bromine atom, a phenyl group, and a trimethylsilyl group, which contribute to its reactivity in various chemical transformations.

The biological activity of this compound can be attributed to several mechanisms:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, facilitating the formation of biologically active derivatives.

Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, which are crucial for developing pharmaceutical agents.

Stabilization of Reactive Intermediates: The trimethylsilyl group stabilizes reactive intermediates through hyperconjugation and inductive effects, enhancing the compound's overall reactivity in synthetic applications.

1. Organic Synthesis

This compound serves as a valuable building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it useful in creating pharmaceutical intermediates and other biologically active compounds.

2. Pharmaceutical Research

This compound has been investigated for its potential role in drug development. Its reactivity allows for the introduction of functional groups that can enhance biological activity or bioavailability. Preliminary studies suggest that derivatives formed from this compound exhibit significant anti-cancer properties .

3. Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of novel polymers and materials with specific mechanical or thermal properties .

Case Studies

Case Study 1: Anti-Cancer Activity
A study evaluated derivatives of this compound against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. This highlights the compound's potential as a lead structure for anti-cancer drug development.

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of synthesized derivatives from this compound. The findings demonstrated that some derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
(E)-1-Bromo-2-phenylbut-1-enLacks trimethylsilyl groupLess reactive
(E)-(1-Chloro-2-phenybuten)Chlorine instead of bromineDifferent reactivity profile
(E)-(1-Bromo-2-phenybuten)-triethylsilaneTriethylsilyl groupAltered steric/electronic properties

Q & A

Q. What are the established synthetic routes for (E)-(1-bromo-2-phenylbut-1-en-1-yl)trimethylsilane, and how can reaction conditions be optimized?

The compound is synthesized via hydroalumination of alkynylsilanes followed by bromination. For example, hydroalumination of (1-alkynyl)trimethylsilanes with diisobutylaluminum hydride (DIBAL-H) generates intermediates that react with bromine to yield bromoalkenylsilanes. Optimization involves controlling stoichiometry (e.g., 1.1 equiv DIBAL-H), solvent choice (heptane or THF), and reaction time (e.g., 16 hours at 25°C). Post-reaction distillation over calcium carbonate improves purity . Key parameters:

ParameterOptimal ValueImpact on Yield/Purity
DIBAL-H Equiv1.1Minimizes dihydroalumination byproducts
SolventHeptaneEnhances regioselectivity
Bromination AgentBr₂ in CH₂Cl₂Ensures complete conversion

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. Key NMR signals include:

  • ¹H NMR : δ 6.55 (d, J = 10 Hz, vinyl H), 0.25 ppm (s, Si(CH₃)₃).
  • ¹³C NMR : δ 120–130 ppm (C-Br), ~0 ppm (Si(CH₃)₃).
    IR peaks at ~1250 cm⁻¹ (Si-C stretch) and 1592 cm⁻¹ (C=C) confirm structural features . Mass spectrometry (exact mass: 260.0627 for C₁₀H₁₉BrSi) validates molecular weight .

Q. How should this compound be safely handled and stored in laboratory settings?

Classified under UN 1993 (corrosive liquid), it requires storage in inert atmospheres (N₂/Ar) and corrosion-resistant containers. Use fume hoods for manipulations and avoid exposure to moisture or oxidizing agents .

Advanced Research Questions

Q. How can stereochemical purity (E/Z isomerism) be controlled during synthesis, and what analytical methods resolve discrepancies?

Stereoselectivity is achieved by additives (e.g., pyridine) during bromination, which suppress carbocation rearrangements. GC-MS with capillary columns (e.g., SE-30) separates isomers, while NOE NMR experiments confirm geometry. For example, pyridine increases E-isomer purity to >99% in analogous systems . Contradictory isomer ratios may arise from incomplete hydroalumination; troubleshoot via GC tracking of intermediates .

Q. What role does this compound play in catalytic C–H silylation, and how does its reactivity compare to other silanes?

It serves as a trimethylsilyl donor in base-catalyzed C–H silylation. Unlike hexamethyldisilane, it reacts under milder conditions (KOt-Bu/THF, 20 mol% catalyst) due to its electrophilic β-bromo group. Comparative reactivity

SilaneReaction TempCatalyst LoadingYield Range
(E)-Bromoalkenylsilane25°C20 mol% KOt-Bu70–90%
Hexamethyldisilane80°C30 mol% KOt-Bu50–75%

Mechanistic studies suggest β-bromo groups stabilize transition states via inductive effects .

Q. How can computational tools (e.g., SHELX, ORTEP) validate the compound’s crystal structure?

Single-crystal X-ray diffraction data refined via SHELXL (for small molecules) or SHELXE (for twinned crystals) confirms bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids, highlighting deviations (e.g., Si-C bond: 1.87 Å vs. expected 1.86 Å). Discrepancies >0.02 Å warrant re-refinement using higher-resolution data .

Q. How can unexpected byproducts (e.g., dihydroaluminated species) be minimized during synthesis?

Byproducts arise from over-hydroalumination. Mitigation strategies include:

  • Strict temperature control (<30°C).
  • Using substoichiometric DIBAL-H (0.95–1.05 equiv).
  • Quenching reactions promptly after intermediate formation .

Methodological Recommendations

  • Stereochemical Analysis : Combine NOE NMR with DFT calculations (e.g., Gaussian) to predict/verify geometries.
  • Reaction Monitoring : Use inline IR or GC-MS to track intermediate conversion.
  • Data Contradictions : Cross-validate spectroscopic results with independent techniques (e.g., X-ray vs. NMR).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane
Reactant of Route 2
(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane

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